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Introduction: The Role of cis-3-Hexenyl Isobutyrate
in Modern Flavor Creation
Cis-3-Hexenyl isobutyrate, a key volatile organic compound (VOC), is an ester that imparts a

powerful and diffusive fruity-green aroma. Its unique olfactory profile, reminiscent of fresh-cut

grass with sweet, apple and pear-like nuances, makes it an invaluable tool for flavor chemists

aiming to create authentic and impactful fruit flavors.[1] This document serves as a

comprehensive guide for researchers, scientists, and product development professionals on

the effective application and analysis of cis-3-Hexenyl isobutyrate in flavor systems.

Naturally occurring in fruits such as guava and in spearmint essential oil, this molecule provides

a "top-note" that is critical for the initial impression of a flavor.[2][3] While it can be sourced

naturally, the nature-identical synthetic version is widely used to ensure consistent quality and

supply.[4] Its strategic use can bring a sense of naturalness and ripeness to fruit profiles,

particularly in apple, pear, strawberry, and tropical fruit applications.[1]

This guide will provide an in-depth look at its chemical properties, detailed protocols for its

analytical quantification, methodologies for sensory evaluation, and practical guidance for its

application in various food and beverage matrices.

Section 1: Physicochemical Properties and
Regulatory Profile
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A thorough understanding of the physical and chemical characteristics of cis-3-Hexenyl
isobutyrate is fundamental to its effective handling, storage, and application.

Key Physicochemical Data
The properties of this colorless liquid are summarized in the table below. Its volatility and

solubility are key considerations for its incorporation into flavor systems and its behavior during

food processing.

Property Value Source(s)

Molecular Formula C₁₀H₁₈O₂ [2][3]

Molecular Weight 170.25 g/mol [2][3]

CAS Number 41519-23-7 [2][3]

Appearance Colorless to pale yellow liquid [5]

Odor Profile
Fruity, green, cut grass, apple,

pear
[1]

Taste Profile

Sweet, fruity apple and pear

with green, beany nuances at

1-5 ppm.

[1]

Boiling Point 92 °C at 20 mmHg [6]

Flash Point 67 °C (152.6 °F) [2][3]

Specific Gravity ~0.875 - 0.885 @ 25°C [5]

Refractive Index ~1.420 - 1.435 @ 20°C [5]

Solubility
Soluble in alcohol and fats;

insoluble in water.
[5]

Regulatory and Safety Overview
Cis-3-Hexenyl isobutyrate is a well-regulated flavor ingredient, recognized by international

bodies for its safe use in food products.
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FEMA Number: 3929[2][7]

JECFA Number: 1275[2][3]

Regulatory Status: Generally Recognized as Safe (GRAS) by the Flavor and Extract

Manufacturers Association (FEMA). The Joint FAO/WHO Expert Committee on Food

Additives (JECFA) concluded it presents no safety concern at current levels of intake when

used as a flavoring agent.

Handling and Storage: Store under cool conditions in a clean, well-ventilated environment

away from heat and ignition sources. It is a combustible liquid.[7] It is recommended to wear

protective gloves and eye protection during handling.[7] The material is known to be unstable in

certain matrices, such as shower gels, where it can hydrolyze back to its corresponding acid

and alcohol.[3] While specific data on its stability in various food matrices is limited, this

potential for hydrolysis should be considered, particularly in high-water, acidic, or high-heat

processing conditions. It is often supplied with a stabilizer like α-tocopherol to prevent

oxidation.[6]

Section 2: Analytical Protocols for Quantification
Accurate quantification of cis-3-Hexenyl isobutyrate is essential for quality control, stability

studies, and understanding its contribution to a flavor profile. The preferred method is Gas

Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase

microextraction (HS-SPME) sample preparation technique.

Rationale for Method Selection
HS-SPME-GC-MS is the industry standard for analyzing volatile and semi-volatile compounds

in complex food and beverage matrices.

HS-SPME: This solvent-free technique is highly effective at extracting and concentrating

volatile analytes from the headspace above a sample. This minimizes matrix interference

and improves detection limits. The choice of SPME fiber is critical and depends on the

analyte's polarity and molecular weight. For a moderately polar ester like cis-3-Hexenyl
isobutyrate, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

often a suitable choice as it covers a broad range of analytes.[8]
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GC-MS: Gas chromatography provides excellent separation of volatile compounds, while

mass spectrometry allows for positive identification based on the molecule's unique mass

spectrum and fragmentation pattern. For quantitative analysis, operating the mass

spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and

selectivity.[9]

Protocol: Quantification of cis-3-Hexenyl Isobutyrate in
a Clear Beverage (e.g., Apple Juice)
This protocol provides a framework for the quantitative analysis of cis-3-Hexenyl isobutyrate.

It must be validated in your laboratory for your specific matrix and equipment.

2.2.1. Preparation of Standards

Primary Stock Solution (1000 ppm): Accurately weigh 100 mg of pure cis-3-Hexenyl
isobutyrate (≥98% purity) into a 100 mL volumetric flask. Dissolve and bring to volume with

ethanol.

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10

ppm) by diluting the primary stock solution in a model beverage matrix (e.g., deodorized

apple juice or a 10% sugar solution with appropriate acidulants to match the target product

pH).

Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., 2-

methyl-3-heptanone or another ester not present in the sample) in ethanol.

2.2.2. Sample Preparation (HS-SPME)

Place 5 mL of the beverage sample (or working standard) into a 20 mL headspace vial.

Add a consistent amount of sodium chloride (e.g., 1 g) to increase the ionic strength of the

solution, which promotes the release of volatile compounds into the headspace.

Spike the vial with the internal standard solution to a final concentration of, for example, 1

ppm.

Immediately seal the vial with a PTFE-lined septum.
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Incubate the vial in an autosampler agitator at a controlled temperature (e.g., 40-60°C) for a

set time (e.g., 15-30 minutes) to allow for equilibration between the sample and the

headspace.

Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined

extraction time (e.g., 20-40 minutes) under continued agitation.

2.2.3. GC-MS Analysis

GC System: Agilent GC or equivalent.

Injector: Splitless mode (e.g., 1 min), 250°C.

SPME Desorption Time: 5 minutes.

Column: DB-WAX or HP-INNOWax capillary column (60 m x 0.25 mm x 0.25 µm). These

polar columns are well-suited for separating esters.

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

Oven Program:

Initial temperature: 40°C, hold for 5 minutes.

Ramp 1: Increase to 200°C at 3°C/minute.

Ramp 2: Increase to 240°C at 10°C/minute, hold for 10 minutes.

This program should be optimized to ensure good separation from other matrix

components.

MS System: Quadrupole Mass Spectrometer.

Transfer Line Temperature: 240°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode:

Full Scan (for identification): Scan from m/z 40 to 300 to confirm the mass spectrum of

cis-3-Hexenyl isobutyrate.

Selected Ion Monitoring (SIM) (for quantification): Before using SIM mode, you must know

the characteristic ions of your target compound.[9] Based on the fragmentation pattern of

similar esters, key ions for cis-3-Hexenyl isobutyrate would likely include fragments

related to the isobutyryl group and the hexenyl chain. A preliminary analysis in full scan

mode is required to determine the optimal ions. For quantification, select a primary ion

(quantifier) and one or two secondary ions (qualifiers) to ensure specificity.

2.2.4. Data Analysis and Validation

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak

area of the internal standard against the concentration of the working standards.

Validate the method according to established guidelines, assessing parameters such as

linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and

precision (repeatability and reproducibility).[10]
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Test Setup

Panelist Evaluation

Data Analysis

Prepare Control (A) and Test (B) Samples

Assign 3-digit random codes

Arrange samples in sets of 3
(e.g., AAB, ABA, etc.)

Panelist tastes samples from left to right

Cleanse palate between samples

Identify the 'odd' sample

Collect ballots

Count correct identifications

Compare to statistical table (p<0.05)

Conclusion:
Difference is perceptible or not perceptible

Click to download full resolution via product page

Workflow for a sensory triangle test.
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Section 4: Application in Flavor Formulations
Cis-3-Hexenyl isobutyrate excels at adding a fresh, green, and slightly unripe character that

enhances the perception of naturalness in fruit flavors. While specific sensory threshold data

for cis-3-Hexenyl isobutyrate is not readily available in public literature, its high odor strength

suggests a low detection threshold. [1]Application levels should be carefully titrated, starting at

very low concentrations.

General Principles of Use
Lifting Effect: It provides a "lift" to fruit flavors, making them seem fresher and more vibrant.

[11]* Naturalness: It helps to move a flavor profile away from a "candy-like" character

towards a more authentic, "fresh-from-the-tree" sensation. [12]* Complexity: It can add

sophistication and complexity, bridging the gap between fresh green notes and ripe, creamy,

or buttery notes. [12]

Recommended Starting Levels in Finished Products
The following recommendations are based on typical usage levels for cis-3-Hexenyl
isobutyrate and closely related esters like cis-3-hexenyl 2-methyl butyrate. [13]These are

starting points for experimentation and should be adjusted based on the specific flavor matrix

and desired profile.
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Application
Recommended Starting
Level (ppm in finished
product)

Notes on Application
Synergy

Apple/Pear Juice 0.5 - 3.0 ppm

Enhances the crisp, green

notes of fresh apples and

pears. Blends well with hexyl

acetate and cis-3-hexenol.

Strawberry Beverage 1.0 - 5.0 ppm

A key component for building a

fresh, "green-top" note in

strawberry. Works

synergistically with furaneol

(caramelic) and ethyl butyrate

(fruity). [14]

Guava/Passionfruit Nectar 0.5 - 2.0 ppm

Contributes to the

characteristic green, slightly

sharp notes of tropical fruits.

Pairs well with other C6

compounds (hexanal, cis-3-

hexenol) and sulfurous

compounds found in

passionfruit.

White Grape/Melon Flavors 0.5 - 1.5 ppm

Provides a fresh, juicy, and

slightly under-ripe character

that adds authenticity.

Blueberry/Raspberry Flavors 0.1 - 0.5 ppm

Used at lower levels to provide

a subtle green nuance that

complements the berry and

floral notes.

Case Study: Enhancing a Strawberry Flavor Base
Objective: To improve the "freshness" and "naturalness" of a standard strawberry flavor

intended for a clear beverage.
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Prepare a Base Flavor: Create a simple strawberry flavor base containing key components

like ethyl butyrate, ethyl methylphenylglycidate, and furaneol in a propylene glycol carrier.

Create a Test Solution: Add the base flavor to a 10% sucrose solution at a typical use level

(e.g., 0.05%). This is the Control.

Prepare Modified Solutions:

Test 1: Add cis-3-Hexenyl isobutyrate to the Test Solution at 1.0 ppm.

Test 2: Add cis-3-Hexenyl isobutyrate to the Test Solution at 3.0 ppm.

Test 3: Add cis-3-Hexenyl isobutyrate to the Test Solution at 5.0 ppm.

Sensory Evaluation: Conduct a sensory panel (either a discrimination test against the control

or a descriptive analysis) to evaluate the impact of the additions. Panelists should be asked

to rate attributes such as "freshness," "jam-like," "candy-like," and "natural strawberry."

Iterate: Based on the feedback, adjust the concentration of cis-3-Hexenyl isobutyrate to

achieve the desired balance between fresh green notes and the ripe, fruity body of the flavor.

The goal is to find a level that enhances authenticity without overpowering the core

strawberry character.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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